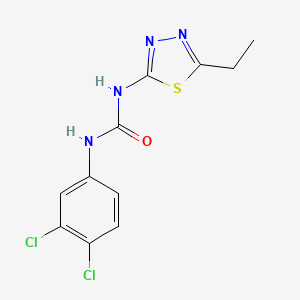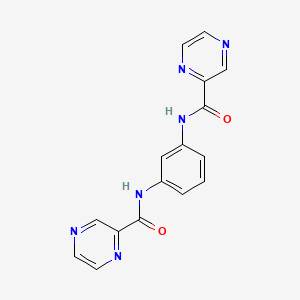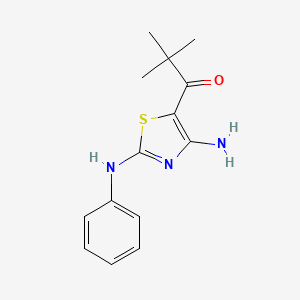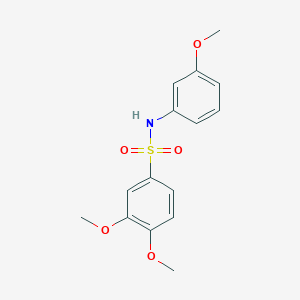
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol, also known as FGIN-1-27, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. FGIN-1-27 is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is not fully understood, but it has been found to act on various molecular targets, including dopamine receptors and N-methyl-D-aspartate (NMDA) receptors. This compound has been shown to increase the release of dopamine in the brain and to inhibit the activity of NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. This compound has also been shown to improve cognitive function and to protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, this compound has also been found to exhibit some limitations, including its low solubility and stability, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol. One area of interest is the development of more stable and soluble derivatives of this compound that can be used in laboratory experiments. Another area of research is the investigation of the potential therapeutic benefits of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the molecular targets and mechanisms of action of this compound are still not fully understood, and further research is needed to elucidate these aspects.
Méthodes De Synthèse
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and ammonium acetate to form 3,4-dihydro-2(1H)-isoquinolinone. This intermediate compound is then reacted with paraformaldehyde and sodium borohydride to obtain this compound.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been extensively studied for its potential therapeutic benefits in various areas of research. It has been found to exhibit neuroprotective, anti-inflammatory, and antidepressant-like effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-8-4-7-15(17(16)19)12-18-10-9-13-5-2-3-6-14(13)11-18/h2-8,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWQCNZTZEEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)





![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)


![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)
![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
